REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[N:7]([CH3:17])[C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[C:10]([C:15]#[N:16])[CH:9]=2)=[O:5])C.Cl>O1CCOCC1.O>[C:15]([C:10]1[CH:9]=[C:8]2[C:13]([CH:14]=[C:6]([C:4]([OH:5])=[O:3])[N:7]2[CH3:17])=[CH:12][CH:11]=1)#[N:16] |f:2.3|
|
Name
|
6-Cyano-1-methyl-1H-indole-2-carboxylic acid ethyl ester
|
Quantity
|
51 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N(C2=CC(=CC=C2C1)C#N)C
|
Name
|
LiOH monohydrate
|
Quantity
|
13 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the reaction mixture at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Remove the solvent in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolve the residue in water (2 mL)
|
Type
|
CUSTOM
|
Details
|
to form a solution
|
Type
|
CUSTOM
|
Details
|
to form a white suspension
|
Type
|
CUSTOM
|
Details
|
Collect the solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
dry
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C2C=C(N(C2=C1)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.22 mmol | |
AMOUNT: MASS | 44 mg | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |